molecular formula C6H12N2 B2656028 (4-Aminobut-2-yn-1-yl)dimethylamine CAS No. 53913-95-4

(4-Aminobut-2-yn-1-yl)dimethylamine

Cat. No.: B2656028
CAS No.: 53913-95-4
M. Wt: 112.176
InChI Key: KBCNCLOIEKNIFI-UHFFFAOYSA-N
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Description

N,N-dimethyl-1,4-diamino-2-butyne (DMDB) is an organic compound that belongs to the alkyne family containing two amine groups. It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1,4-diamino-2-butyne consists of 12 Hydrogen atoms, 6 Carbon atoms, and 2 Nitrogen atoms . The molecular weight is calculated to be 112.176 .


Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethyl-1,4-diamino-2-butyne include a molecular weight of 112.176 . Other properties such as boiling point, density, and refractive index are not available for this specific compound, but similar compounds have these properties listed .

Scientific Research Applications

Synthesis Methods

  • Microwave-Assisted Synthesis

    A method for efficiently synthesizing unsymmetrical 1,4-diamino-2-butynes using microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling has been developed. This method is chemoselective and yields the target products in moderate to good yields (Xu, Feng, & Van der Eycken, 2021).

  • Cu(I)-Catalyzed Synthesis

    A novel approach using a one-pot Cu(I)-catalyzed A(3)-coupling/decarboxylative coupling has been described for the formation of diversely substituted 1,4-diamino-2-butynes. This multicomponent coupling is efficient for introducing various groups at the 1,4-position of the compound (Feng, Ermolat’ev, Song, & Van der Eycken, 2012).

Chemical and Structural Properties

  • Inhibitory Mechanism in Enzymes

    1,4-Diamino-2-butyne acts as a mechanism-based inhibitor of diamine oxidase, showing saturation kinetics and leading to a time-dependent loss of enzyme activity. It interacts with the enzyme via an aminoallenic compound, forming a covalent bond with pyrrole (Peč & Frébort, 1992).

  • Adoption of C2-Symmetric Turn Conformation

    Bis(amino acid) derivatives of 1,4-diamino-2-butyne adopt a C2-symmetric turn conformation, featuring intramolecular hydrogen bonds. This was examined via NMR spectroscopy and chemical shift analysis (Curran, Marques, & Silva, 2005).

Applications in Material Science

  • Electroplating

    2-butyne-1,4-diol, a related compound, has been used in electroplating, increasing the current efficiency of zinc electro-winning. It undergoes transformations when dissolved in water (D'Amboise, Mathieu, & Piron, 1988).

  • Modification of Poly(ether/ester)s

    Poly(ether/ester)s based on poly(tetramethylene terephthalate) and poly(ethylene glycol) can be modified with 2-butyne-1,4-diol. This modification results in copolymers with varying properties, as demonstrated by 1H NMR measurements and differential scanning calorimetry (Gogeva & Fakirov, 1990).

Properties

IUPAC Name

N',N'-dimethylbut-2-yne-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8(2)6-4-3-5-7/h5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCNCLOIEKNIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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